ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 923551-49-9; molecular formula: C₂₁H₁₅Cl₂NO₄S) is a fused heterocyclic compound featuring a thiochromeno[4,3-b]pyran core. Key structural elements include an ethyl ester group at position 3, an amino group at position 2, a 5-oxo moiety, and a 2,6-dichlorophenyl substituent at position 4 .
Properties
IUPAC Name |
ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(14-11(22)7-5-8-12(14)23)16-18(28-19(17)24)10-6-3-4-9-13(10)29-21(16)26/h3-9,15H,2,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHRJXHDUYDCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects. The compound's structure, synthesis, and relevant case studies are also discussed to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 448.32 g/mol. The compound features a thiochromene core with an amino group and a dichlorophenyl substituent, which may contribute to its biological activities.
Structural Details
The crystal structure analysis reveals that the compound has a nearly planar 4H-pyran ring, which is crucial for its interaction with biological targets. The bond distances and angles align with those reported for similar compounds, indicating stability in its configuration .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Bacillus subtilis | Moderate inhibition |
| Escherichia coli | Minimal activity |
| Pseudomonas aeruginosa | Significant inhibition |
| Candida albicans | Moderate inhibition |
| Aspergillus flavus | Significant inhibition |
The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity and Pharmacological Effects
In addition to antimicrobial activity, this compound has shown potential cytotoxic effects in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation evaluated the compound's effectiveness against a panel of microorganisms using the disk diffusion method. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while showing lesser effects on Escherichia coli .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Scientific Research Applications
Key Characteristics
The compound features a thiochromeno-pyran structure, which is known for its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar thiochromeno structures exhibit significant anticancer properties. For instance, research published in De Gruyter highlighted the synthesis of related thiochromeno derivatives that displayed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. A study indicated that thiochromeno derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The compound's ability to disrupt bacterial cell membranes has been noted as a key factor in its efficacy .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of similar compounds. Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may have applications in treating neurodegenerative diseases due to its antioxidant properties and ability to modulate neurotransmitter levels .
Organic Photovoltaics
The unique structure of this compound makes it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy has been explored in several studies .
Polymer Additives
In polymer science, this compound can serve as an additive to enhance the mechanical properties of polymers. Its incorporation can improve thermal stability and UV resistance in polymer matrices .
Pesticide Development
The compound's structural features suggest potential applications in agrochemicals as a novel pesticide. Its effectiveness against specific pests could lead to the development of environmentally friendly pest control solutions .
Water Purification
Research indicates that thiochromeno derivatives can be used in water purification processes due to their ability to adsorb pollutants and toxins effectively. This application is particularly relevant for developing sustainable water treatment technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and ester moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Thiochromeno[4,3-b]Pyran Derivatives
Key Observations :
- Lipophilicity: The 2,6-dichlorophenyl substituent increases logP (XLogP3 = 4.7) compared to mono-Cl analogs (e.g., XLogP3 = 4.5 for 2-chlorophenyl) .
- Steric Effects : Bulkier substituents (e.g., 2,6-dichloro) may hinder molecular packing, as seen in crystallographic studies .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) alter hydrogen-bonding patterns and intramolecular interactions .
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal insights into molecular geometry and intermolecular interactions.
Table 3: Crystallographic Data for Selected Derivatives
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving 2,6-dichlorobenzaldehyde, thiobarbituric acid, and ethyl cyanoacetate. Key steps include cyclocondensation under acidic or basic conditions. For example, acetic acid catalysis at 80–100°C for 6–8 hours yields the thiochromeno-pyran scaffold with >70% purity. Solvent selection (e.g., ethanol vs. DMF) significantly impacts crystallinity, as shown in X-ray diffraction studies .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- FT-IR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3350 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and distinguishes the thiochromeno-pyran ring system .
- Single-crystal X-ray diffraction : Resolves the fused bicyclic system and confirms the Z-configuration of the ester group, with mean C–C bond lengths of 1.53 Å .
Q. How does the 2,6-dichlorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the pyran-3-carboxylate position, facilitating nucleophilic substitutions. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity toward electron-rich reagents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives, such as variable IC₅₀ values in kinase inhibition assays?
- Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., ATP concentration, pH). Normalize activity data using reference inhibitors (e.g., staurosporine) and perform dose-response curves under standardized protocols (pH 7.4, 1 mM ATP). Cross-validate results with molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2,6-dichloro vs. 4-methyl) with binding affinities .
Q. How can computational methods optimize the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess logP (optimal range: 2–3) and bioavailability. The parent compound has a logP of 2.8, suggesting moderate membrane permeability.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Substituents like methoxy groups at R⁴ reduce oxidative degradation .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Methodological Answer : The compound exhibits conformational flexibility in the thiochromeno ring, leading to multiple polymorphs (e.g., monoclinic vs. orthorhombic). Use synchrotron radiation (λ = 0.7 Å) to resolve disorder in the dichlorophenyl moiety. Rietveld refinement with TOPAS software minimizes residual electron density artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
